

# Application Notes and Protocols: Co-immunoprecipitation Assay for Iberdomide-Cereblon Binding

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## Compound of Interest

Compound Name: Iberdomide

Cat. No.: B608038

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## Introduction

**Iberdomide** (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD) that has demonstrated significant clinical activity in hematological malignancies, including multiple myeloma.[1][2][3] Its mechanism of action relies on its high-affinity binding to the Cereblon (CRBN) protein.[4] Cereblon is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4<sup>CRBN</sup>). [5] This complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins-1 (RBX1), is a key component of the ubiquitin-proteasome system.

The binding of **Iberdomide** to Cereblon induces a conformational change in the substrate-binding pocket, enhancing the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is central to the anti-myeloma and immunomodulatory effects of **Iberdomide**.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This application note provides a detailed protocol for performing a Co-IP assay to validate and study the binding of **Iberdomide** to Cereblon and the subsequent recruitment of its neosubstrates in a cellular context.

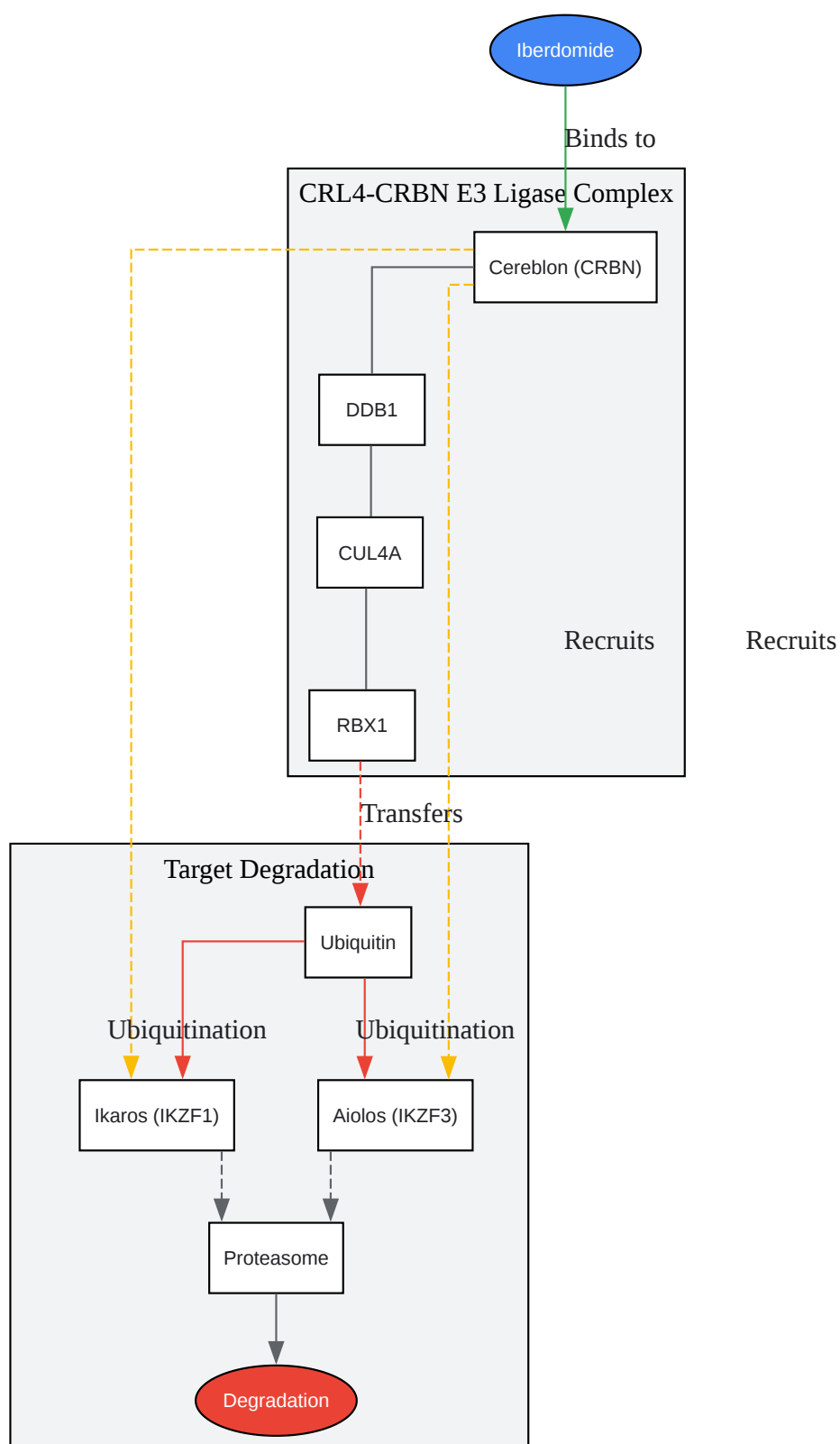
## Quantitative Data: Iberdomide-Cereblon Binding Affinity

The interaction between **Iberdomide** and Cereblon is characterized by a significantly higher affinity compared to earlier generations of immunomodulatory drugs (IMiDs). This enhanced binding affinity contributes to its potent biological activity.

Parameter	Value	Compound	Method	Reference
IC50	~150 nM	Iberdomide	Cereblon-binding affinity assay	
Ki	4940 nM	Iberdomide	Binding affinity assay	
Relative Affinity	>20-fold higher than lenalidomide and pomalidomide	Iberdomide	Comparative binding studies	

## Signaling Pathway and Experimental Workflow Iberdomide's Mechanism of Action

The following diagram illustrates the signaling pathway initiated by **Iberdomide** binding to the CRL4<sup>CRBN</sup> E3 ligase complex, leading to the degradation of Ikaros and Aiolos.

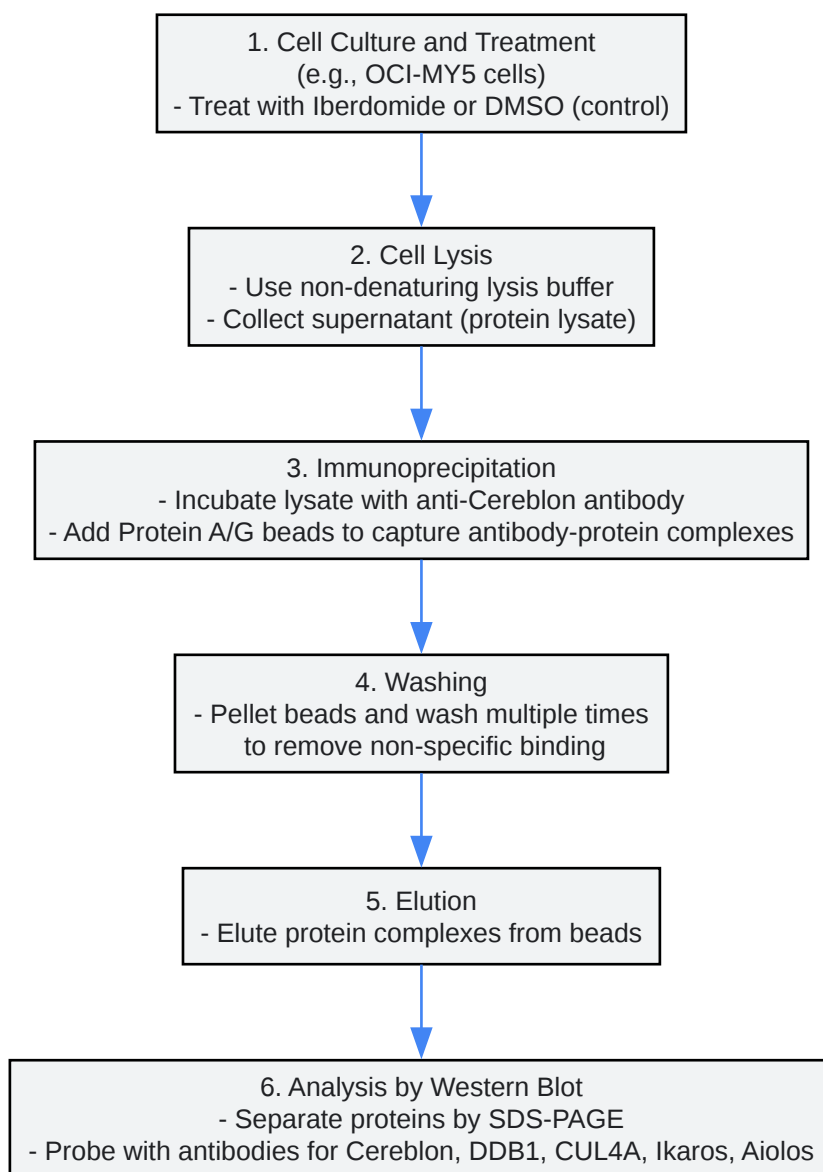


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Caption: **Ikerdormide**-induced degradation of Ikaros and Aiolos.

## Co-immunoprecipitation Experimental Workflow

This diagram outlines the key steps of the co-immunoprecipitation procedure to investigate the **Iberdomide**-Cereblon interaction.



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Caption: Co-immunoprecipitation workflow for **Iberdomide**-Cereblon.

## Experimental Protocol: Co-immunoprecipitation of Cereblon

This protocol is designed for the immunoprecipitation of endogenous Cereblon from multiple myeloma cell lines, such as OCI-MY5, to identify interacting proteins in the presence of **Iberdomide**.

#### Materials and Reagents:

- Cell Line: OCI-MY5 (or other suitable multiple myeloma cell line with detectable Cereblon expression).
- **Iberdomide** (CC-220): Prepare a stock solution in DMSO.
- DMSO: Vehicle control.
- Primary Antibodies:
  - Anti-Cereblon antibody, IP-grade (e.g., rabbit polyclonal or mouse monoclonal).
  - Anti-DDB1 antibody, WB-grade.
  - Anti-CUL4A antibody, WB-grade.
  - Anti-Ikaros (IKZF1) antibody, WB-grade.
  - Anti-Aiolos (IKZF3) antibody, WB-grade.
  - Normal Rabbit or Mouse IgG (isotype control).
- Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Protein A/G Agarose Beads or magnetic beads.
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.05% Tween-20. Just before use, add a protease inhibitor cocktail.
- Wash Buffer: Co-IP Lysis Buffer.
- Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
- Phosphate-Buffered Saline (PBS): ice-cold.

- Reagents and equipment for SDS-PAGE and Western blotting.

#### Procedure:

1. Cell Culture and Treatment: a. Culture OCI-MY5 cells to a density of approximately  $1-2 \times 10^6$  cells/mL. b. Treat the cells with the desired concentration of **Iberdomide** (e.g., 1  $\mu$ M) or an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
2. Cell Lysis: a. Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL per  $10^7$  cells). d. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add 20-30  $\mu$ L of Protein A/G bead slurry to 1 mg of protein lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Transfer the supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5  $\mu$ g of the anti-Cereblon antibody. For a negative control, add the same amount of normal IgG to a separate tube of lysate. b. Incubate with gentle rotation overnight at 4°C. c. Add 30-50  $\mu$ L of Protein A/G bead slurry to each tube. d. Incubate with gentle rotation for 2-4 hours at 4°C to capture the antibody-protein complexes.
5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
6. Elution: a. After the final wash, carefully remove all the supernatant. b. Add 30-50  $\mu$ L of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. d. Centrifuge at 10,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated proteins.

7. Analysis by Western Blot: a. Load the eluted samples, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and then probe with primary antibodies against Cereblon, DDB1, CUL4A, Ikaros, and Aiolos. e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### Expected Results:

In the samples immunoprecipitated with the anti-Cereblon antibody, you should detect a band corresponding to Cereblon. You should also observe bands for DDB1 and CUL4A, as they are core components of the CRL4<sup>CRBN</sup> complex. In the **Iberdomide**-treated samples, an enhanced interaction should be observed with Ikaros and Aiolos, resulting in stronger bands for these proteins compared to the DMSO-treated control. The IgG control should not show significant bands for any of these proteins.

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